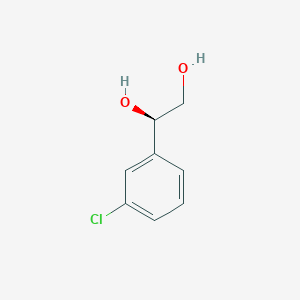

(R)-1-(3-Chlorophenyl)-1,2-ethanediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWZAZBRGPMXCW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431131 | |

| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80051-04-3 | |

| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various therapeutic agents. Its stereochemistry is crucial for the biological activity and efficacy of the final drug products. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound in high enantiopurity. The methods discussed include biocatalytic hydrolysis of the corresponding epoxide, asymmetric dihydroxylation of 3-chlorostyrene, and stereoselective reduction of 2-hydroxy-1-(3-chlorophenyl)ethanone.

Core Synthesis Methodologies

Three principal synthetic routes have been established for the production of this compound, each offering distinct advantages in terms of enantioselectivity, yield, and scalability.

Biocatalytic Enantioconvergent Hydrolysis of 3-Chlorostyrene Oxide

This method utilizes epoxide hydrolases (EHs) to catalyze the enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide. In this process, both enantiomers of the racemic epoxide are converted to the desired (R)-diol. This is achieved through the use of two distinct epoxide hydrolases or a single engineered enzyme with complementary regioselectivity for each enantiomer. One enzyme hydrolyzes the (S)-epoxide to the (R)-diol, while the other hydrolyzes the (R)-epoxide, also to the (R)-diol. This approach allows for a theoretical yield of 100%.

Experimental Protocol:

A representative protocol, adapted from the synthesis of the para-isomer, is as follows:

-

Preparation of the Reaction Mixture: In a temperature-controlled reactor, a phosphate buffer solution (100 mM, pH 7.5) containing a surfactant such as Tween 80 (1% v/v) is prepared.

-

Enzyme Addition: Whole cells of E. coli expressing the desired epoxide hydrolases (e.g., from Aspergillus niger and Rhodotorula glutinis) are suspended in the reaction buffer.

-

Substrate Addition: Racemic 3-chlorostyrene oxide is added to the reaction mixture to a final concentration of 50-100 mM.

-

Reaction Conditions: The reaction is incubated at a controlled temperature, typically between 25-35°C, with gentle agitation for 12-24 hours.

-

Monitoring and Work-up: The reaction progress is monitored by chiral HPLC. Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins. For the synthesis of the (R)-diol, the AD-mix-β formulation, which contains the chiral ligand (DHQD)₂PHAL, is employed.

Experimental Protocol:

-

Reaction Setup: A mixture of tert-butanol and water (1:1) is cooled to 0°C in a reaction vessel.

-

Reagent Addition: AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1 equivalent) are added to the solvent mixture and stirred until dissolved.

-

Substrate Addition: 3-Chlorostyrene (1 equivalent) is added to the reaction mixture at 0°C.

-

Reaction Conditions: The reaction is stirred vigorously at 0°C for 6-24 hours.

-

Quenching and Work-up: The reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of olefin) and stirred for one hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on silica gel to yield the desired this compound.

Stereoselective Reduction of 2-Hydroxy-1-(3-chlorophenyl)ethanone

The enantioselective reduction of the prochiral ketone, 2-hydroxy-1-(3-chlorophenyl)ethanone, provides a direct route to the chiral diol. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a highly effective method for achieving this transformation with high enantioselectivity. To obtain the (R)-diol, the (R)-CBS catalyst is used.

Experimental Protocol:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.

-

Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.6 equivalents) is added dropwise to the catalyst solution at room temperature and stirred for 15 minutes.

-

Substrate Addition: The mixture is cooled to -20°C, and a solution of 2-hydroxy-1-(3-chlorophenyl)ethanone (1 equivalent) in anhydrous THF is added slowly.

-

Reaction Conditions: The reaction is stirred at -20°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M HCl. The mixture is then extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The resulting crude diol is purified by column chromatography on silica gel.

Data Presentation

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee, %) |

| Biocatalytic Hydrolysis | Racemic 3-chlorostyrene oxide | Epoxide Hydrolases | >90 | >98 |

| Sharpless Asymmetric Dihydroxylation | 3-Chlorostyrene | AD-mix-β, OsO₄ (cat.), K₃[Fe(CN)₆] | 85-95 | 95-99 |

| Stereoselective Reduction | 2-Hydroxy-1-(3-chlorophenyl)ethanone | (R)-CBS catalyst, BH₃·SMe₂ | 90-98 | >99 |

Mandatory Visualization

Caption: Comparative experimental workflows for the synthesis of this compound.

Caption: Logical relationships and key advantages of the primary synthesis routes.

In-Depth Technical Guide: (R)-1-(3-Chlorophenyl)-1,2-ethanediol

CAS Number: 80051-04-3

Chemical Structure:

SMILES: O--INVALID-LINK--CO[1]

This technical guide provides a comprehensive overview of (R)-1-(3-Chlorophenyl)-1,2-ethanediol, a chiral compound with significant applications in the pharmaceutical industry, particularly noted for its antifungal properties. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 172.61 g/mol | --INVALID-LINK-- |

| Appearance | White solid | N/A |

| Density | 1.328 g/cm³ | N/A |

| Boiling Point | 320 °C | N/A |

| Flash Point | 147 °C | N/A |

| Storage | Sealed in a dry environment at room temperature. | --INVALID-LINK-- |

Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Two primary synthetic routes are detailed below: Sharpless Asymmetric Dihydroxylation and Enzymatic Hydrolysis of the corresponding epoxide.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective synthesis of chiral diols from prochiral olefins.[2][3][4][5]

Reaction Scheme:

Methodology:

-

Reaction Setup: A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

Reagent Addition: AD-mix-β (containing K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQD)₂PHAL) is added to the solvent mixture with vigorous stirring.[2][4]

-

Substrate Addition: 3-Chlorostyrene is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: Upon completion, the reaction is quenched with sodium sulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Experimental Protocol: Enzymatic Hydrolysis of 3-Chlorostyrene Oxide

An alternative and environmentally friendly approach involves the enantioselective hydrolysis of racemic 3-chlorostyrene oxide using specific epoxide hydrolases. This method can achieve high enantiomeric excess and yield.[6][7]

Reaction Workflow:

Methodology:

-

Enzyme Preparation: A suitable epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source) is prepared as a whole-cell catalyst or a purified enzyme solution in a phosphate buffer.

-

Reaction: Racemic 3-chlorostyrene oxide is added to the enzyme preparation. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring: The progress of the hydrolysis and the enantiomeric excess of the product are monitored using chiral HPLC.

-

Extraction: Once the desired conversion and enantiomeric excess are achieved, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: The extracted product is then purified using column chromatography or crystallization.

Purification

Purification of the synthesized this compound is critical to achieve the high purity required for pharmaceutical applications.

Crystallization Protocol:

-

Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).

-

Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Chiral HPLC Purification:

For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice.[8][9]

| Parameter | Condition |

| Column | A suitable chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[10] |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. |

| Detection | UV detection at an appropriate wavelength (e.g., 220 nm). |

Analytical Methods

The identity and purity of this compound are confirmed using various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A thesis on the chiral separation of the similar compound 1-(4-chlorophenyl)ethane-1,2-diol suggests that supercritical fluid chromatography (SFC) can offer better resolution and faster analysis times compared to UPLC.[10]

Analytical Method Parameters (starting point for optimization):

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent |

| Mobile Phase | Isocratic elution with a mixture of CO₂ and methanol (e.g., 90:10) containing a modifier like ammonium acetate.[10] |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 220 nm |

Biological Activity and Applications in Drug Development

This compound is primarily recognized for its antifungal properties .

Antifungal Activity

Potential Antifungal Mechanism of Action:

It is hypothesized that this compound may act by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death.[11][12][14]

Role in Drug Development

The chiral nature of this compound makes it a valuable building block in the synthesis of more complex chiral molecules. Its diol functionality allows for a variety of chemical transformations, making it a versatile intermediate for the development of novel therapeutic agents, not limited to antifungals.

Conclusion

This compound is a chiral compound with established utility in the pharmaceutical sector, primarily due to its antifungal potential. This guide has provided an in-depth overview of its physicochemical properties, detailed potential synthetic and purification protocols, and outlined analytical methods for its characterization. Further research into its specific antifungal spectrum and mechanism of action will be beneficial for its future applications in drug development.

References

- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bgb-analytik.com [bgb-analytik.com]

- 9. mdpi.com [mdpi.com]

- 10. diva-portal.org [diva-portal.org]

- 11. jptcp.com [jptcp.com]

- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 14. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]

- 15. microbiologyinfo.com [microbiologyinfo.com]

Spectroscopic and Synthetic Profile of (R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise stereochemistry and functional groups make it a valuable intermediate. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, a detailed experimental protocol for its synthesis via the Sharpless asymmetric dihydroxylation of 3-chlorostyrene is presented.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data are predicted and should be used as a reference for the identification and characterization of this compound. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆ to avoid interference from the solvent's protons.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.35 | s | 1H | Ar-H (C2-H) | - |

| ~7.25 | m | 3H | Ar-H (C4-H, C5-H, C6-H) | - |

| ~4.80 | dd | 1H | CH(OH) | ~3-4 and ~8-9 |

| ~3.70 | dd | 1H | CH₂(OH) | ~3-4 and ~11-12 |

| ~3.55 | dd | 1H | CH₂(OH) | ~8-9 and ~11-12 |

| ~3.0-4.0 | br s | 2H | OH | - |

Note: The chemical shifts of the hydroxyl protons are highly dependent on concentration and temperature and may exchange with residual water in the NMR solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Ar-C (C1) |

| ~134 | Ar-C (C3) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~75 | CH(OH) |

| ~68 | CH₂(OH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl groups, hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch (primary and secondary alcohols) |

| 800-600 | Strong | C-Cl stretch |

Aromatic compounds typically show a series of peaks in the 1450 to 1600 cm⁻¹ range.[3][4] The presence of a broad band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl groups.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion |

| 172/174 | [M]⁺ (Molecular ion, with isotopic pattern for Cl) |

| 141/143 | [M - CH₂OH]⁺ |

| 111/113 | [M - CH₂OH - H₂O]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation of benzyl alcohols often involves the loss of the hydroxyl group or the entire hydroxymethyl group.[7][8] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in pairs of peaks for chlorine-containing fragments, separated by 2 m/z units.

Experimental Protocols

The synthesis of this compound is most effectively achieved through the asymmetric dihydroxylation of 3-chlorostyrene. The Sharpless asymmetric dihydroxylation is a reliable method for this transformation, providing high enantioselectivity.[9][10][11][12][13]

Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the established Sharpless asymmetric dihydroxylation procedure.

Materials:

-

3-Chlorostyrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C in an ice bath.

-

AD-mix-β is added to the cooled solvent mixture with vigorous stirring until two clear phases are formed.

-

3-Chlorostyrene is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the reaction is quenched by the addition of sodium sulfite and stirred for one hour.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of the purified diol is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy:

-

An IR spectrum of the purified product is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

-

A mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

-

The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: A flowchart illustrating the synthesis and spectroscopic analysis workflow.

References

- 1. NMR 溶劑 [sigmaaldrich.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Benzyl alcohol [webbook.nist.gov]

- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on the Solubility and Stability of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral molecule of interest in pharmaceutical development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and its related isomers. Due to the limited availability of specific experimental solubility and stability data in the public domain, this document emphasizes detailed experimental protocols for determining these critical parameters. Methodologies for solubility assessment in various solvents and for conducting comprehensive stability studies, including forced degradation, are presented in accordance with international guidelines. This guide aims to equip researchers and drug development professionals with the necessary framework to generate reliable solubility and stability profiles for this compound.

Physicochemical Properties

While specific experimental data is limited, the following tables summarize the computed physicochemical properties of this compound, its enantiomer, and the racemic mixture, as retrieved from publicly available databases. These properties can be useful for initial assessments and for the design of solubility and stability studies.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-1,2-ethanediol Isomers

| Property | This compound | (S)-1-(3-Chlorophenyl)-1,2-ethanediol[1] | Racemic 1-(3-Chlorophenyl)-1,2-ethanediol |

| CAS Number | 80051-04-3 | 152008-72-5 | Not Available |

| Molecular Formula | C₈H₉ClO₂ | C₈H₉ClO₂ | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol | 172.61 g/mol | 172.61 g/mol |

| XLogP3 | 1.1 | 1.1 | 1.1 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 2 | 2 | 2 |

| Exact Mass | 172.029107 g/mol | 172.029107 g/mol | 172.029107 g/mol |

| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | 40.5 Ų |

Note: The properties listed are primarily computed and should be confirmed by experimental data.

Solubility Determination: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following protocols outline methods to determine the solubility of this compound in aqueous and organic solvents.

Thermodynamic Solubility in Aqueous and Organic Solvents

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid should be performed.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility in Aqueous Buffers

This method provides a rapid assessment of solubility and is often used in early drug discovery.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).

-

Addition to Buffer: Add a small volume of the stock solution to a series of aqueous buffers with different pH values (e.g., pH 2, 4.5, 6.8, 7.4).

-

Incubation and Measurement: Incubate the samples for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity or use a nephelometer to detect precipitation. Alternatively, filter the samples and analyze the concentration of the dissolved compound by HPLC.

Stability Assessment: Experimental Protocols

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the compound under defined storage conditions over time.

Experimental Protocol:

-

Sample Preparation: Place a sufficient amount of this compound in suitable, well-closed containers.

-

Storage Conditions: Store the samples under the following ICH-recommended conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay, purity (including degradation products), and any other relevant physical or chemical properties using a validated stability-indicating analytical method (e.g., HPLC).

Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[7][8][9][10][11]

Experimental Protocol:

Subject this compound to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For each condition, a control sample should be stored under normal conditions. Samples should be analyzed at various time points to determine the extent of degradation.

Caption: Forced Degradation Study Workflow

Analytical Methodology

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Chiral HPLC Method Development

To separate and quantify the (R)-enantiomer from its (S)-enantiomer and any degradation products, a chiral HPLC method is required.

Starting Point for Method Development:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often a good starting point for the separation of chiral diols.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol is typically used. The ratio of the solvents can be adjusted to optimize the separation.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 210 nm or 254 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column temperature should be controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C).

Method development will involve screening different chiral columns and mobile phase compositions to achieve adequate resolution between the enantiomers and any impurities.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the detailed protocols and methodologies presented here will enable researchers to generate the necessary data to support drug development activities. The provided physicochemical properties can serve as a preliminary guide for designing these experiments. A thorough and well-documented investigation of solubility and stability is a critical component of the overall development of any new pharmaceutical entity.

References

- 1. (S)-1-(3-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 10130180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 4. m.youtube.com [m.youtube.com]

- 5. fda.gov [fda.gov]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. pharmadekho.com [pharmadekho.com]

- 9. acdlabs.com [acdlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. asianjpr.com [asianjpr.com]

(R)-1-(3-Chlorophenyl)-1,2-ethanediol mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological studies on this compound are not extensively available in public literature. The primary therapeutic relevance of this molecule is inferred from its structural relationship to the neuroprotective agent, eliprodil. This guide, therefore, focuses on the well-documented mechanism of action of eliprodil as the most probable context for the biological activity of its precursors. Additionally, potential antifungal properties are discussed based on the activity of related chemical structures.

Executive Summary

This compound is a chiral organic compound whose principal interest in pharmacology stems from its role as a key intermediate in the synthesis of neuroprotective agents such as (R)-eliprodil. The mechanism of action is therefore best understood through the pharmacological profile of its derivative, eliprodil, which functions as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This antagonism is crucial for its neuroprotective effects against excitotoxicity. Furthermore, preliminary reports and studies on related chlorophenyl derivatives suggest potential antifungal activity, although a specific mechanism for this compound has not been elucidated.

Inferred Neurological Mechanism of Action: NR2B-Selective NMDA Receptor Antagonism

The primary pharmacological relevance of this compound is as a precursor to eliprodil. Eliprodil is a well-characterized neuroprotective agent that failed clinical trials for ischemic stroke but remains a significant tool in neuroscience research. Its mechanism provides a strong inferential basis for the intended action of its parent compounds.

The NMDA Receptor and Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. However, its overactivation by excessive glutamate release, a common event in ischemic stroke and traumatic brain injury, leads to a massive influx of calcium (Ca²⁺).[1] This triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, culminating in neuronal cell death—a process known as excitotoxicity.[1]

Eliprodil's Selective Inhibition of the NR2B Subunit

NMDA receptors are heterotetrameric complexes, typically composed of two NR1 subunits and two NR2 subunits (A-D). Eliprodil selectively binds to an allosteric site on the NR2B subunit.[2][3] This specificity is significant because NR2B-containing receptors are predominantly found in the forebrain and hippocampus, regions highly vulnerable to ischemic damage. Furthermore, these receptors have slower channel kinetics, leading to prolonged and larger Ca²⁺ influx compared to other NMDA receptor subtypes.[4] By selectively antagonizing NR2B-containing receptors, eliprodil can mitigate the most damaging aspects of glutamate excitotoxicity while potentially sparing the physiological functions of other NMDA receptor subtypes, which could reduce side effects associated with non-selective NMDA antagonists.[2][5]

The action of eliprodil is non-competitive, meaning it does not compete with glutamate or the co-agonist glycine for their binding sites.[3] Instead, it binds to a distinct polyamine modulatory site on the NR2B subunit, reducing the probability of the channel opening.[2][5]

Signaling Pathway

The neuroprotective mechanism of eliprodil involves the interruption of the excitotoxic signaling cascade. By blocking Ca²⁺ influx through NR2B-containing NMDA receptors, eliprodil prevents the downstream activation of cell death pathways.

Caption: Inferred neuroprotective mechanism via eliprodil.

Potential Antifungal Activity

While specific studies are lacking for this compound, there is evidence that chlorophenyl derivatives possess antifungal properties.[4][5] The general mechanisms for antifungal agents typically involve one of the following targets:

-

Ergosterol Synthesis Inhibition: Azoles and allylamines interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane.

-

Cell Wall Synthesis Inhibition: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.

-

Direct Membrane Disruption: Polyenes bind directly to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents.

A study on various chlorophenyl derivatives against phytopathogenic fungi suggested a structure-activity relationship where the benzyl hydroxyl group was important for the inhibitory mechanism.[4] It is plausible that this compound could act by disrupting fungal cell membrane integrity or inhibiting a key fungal enzyme, but this remains speculative without direct experimental evidence.

Quantitative Data

No direct quantitative data (e.g., IC₅₀, EC₅₀) for the biological activity of this compound is available in the reviewed literature. However, data for its derivative, eliprodil, illustrates the potency of the resulting therapeutic agent.

| Compound | Assay | Target/System | Result | Reference |

| (R)-Eliprodil | In vitro Hypoxia Model | Recovery of Schaffer collateral-CA1 excitatory postsynaptic potentials | EC₅₀ ≈ 0.5 µM | [4] |

| (R)-Eliprodil | Competitive Binding Assay | Human recombinant NR1a/NR2B receptors | Kᵢ (in good accordance with reference data) | [6] |

Key Experimental Protocols

Detailed experimental protocols involving this compound are not published. The following sections describe the methodologies typically employed to characterize the activity of its derivative, eliprodil, as an NR2B-selective NMDA receptor antagonist.

NR2B-Selective Competitive Binding Assay

This assay determines the affinity of a compound for the NR2B subunit.

-

Objective: To quantify the binding affinity (Kᵢ value) of a test compound by measuring its ability to displace a known radioligand from the NR2B subunit.

-

Materials:

-

Procedure:

-

Incubate the cell membrane homogenates with a fixed concentration of [³H]ifenprodil and varying concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

-

Workflow Diagram:

Caption: Workflow for a competitive binding assay.

Electrophysiological Assessment of NMDA Receptor Antagonism

Patch-clamp electrophysiology on cultured neurons or brain slices is used to measure the direct effect of a compound on NMDA receptor ion channel function.

-

Objective: To determine if a compound inhibits NMDA-evoked currents and to characterize the nature of the inhibition (e.g., voltage dependency).

-

Materials:

-

Primary neuronal cultures or acute brain slices (e.g., hippocampus).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

External solution containing NMDA and glycine, and internal pipette solution.

-

Test compound.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Clamp the neuron at a negative holding potential (e.g., -60 mV).

-

Apply a solution containing NMDA and glycine to evoke an inward current through NMDA receptors.

-

Once a stable baseline current is established, co-apply the test compound with the agonists.

-

Record the degree of inhibition of the NMDA-evoked current.

-

To test for voltage dependency, apply a series of voltage steps or a voltage ramp in the absence and presence of the compound and compare the current-voltage (I-V) relationships.[1]

-

-

Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound to determine the IC₅₀.

In Vitro Hypoxia/Ischemia Model for Neuroprotection

This assay assesses the ability of a compound to protect neurons from ischemic-like damage.

-

Objective: To determine if a compound can reduce neuronal death following a hypoxic or ischemic insult in vitro.

-

Materials:

-

Organotypic hippocampal slice cultures or primary neuronal cultures.

-

Hypoxia chamber or an anaerobic gas mixture (e.g., 95% N₂, 5% CO₂).

-

Glucose-free medium.

-

Cell viability stain (e.g., Propidium Iodide, which stains dead cells).

-

Test compound.

-

-

Procedure:

-

Culture the neuronal or slice preparations.

-

Induce an ischemic-like insult by oxygen-glucose deprivation (OGD): replace the normal culture medium with glucose-free medium and place the cultures in a hypoxia chamber for a defined period (e.g., 30-60 minutes).

-

Terminate the OGD by returning the cultures to normal, oxygenated medium containing glucose.

-

Treat separate groups of cultures with the test compound either before, during, or after the OGD insult.

-

After a recovery period (e.g., 24 hours), assess cell death by staining with Propidium Iodide and quantifying the fluorescence intensity.

-

Compare the extent of cell death in treated versus untreated cultures to determine the neuroprotective effect.[7]

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NIR Laser Photobiomodulation Induces Neuroprotection in an In Vitro Model of Cerebral Hypoxia/Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-1-(3-Chlorophenyl)-1,2-ethanediol: Synthesis, Properties, and Applications

Executive Summary: (R)-1-(3-Chlorophenyl)-1,2-ethanediol is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of (R)-eliprodil, a neuroprotective agent investigated for the treatment of ischemic stroke.[1][2][3] This technical guide provides an in-depth review of its physicochemical properties, advanced biocatalytic synthesis, and its role in drug development. A highly efficient, gram-scale synthesis has been developed using a bi-enzymatic, enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide, achieving high yields and enantiomeric purity.[1][2][3] This method represents a significant advancement for the industrial-scale production of this and other chiral vicinal diols.

Physicochemical Properties

This compound is a white solid compound. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 80051-04-3 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Density | 1.328 g/cm³ |

| Boiling Point | 320 °C |

| Flash Point | 147 °C |

| Refractive Index | 1.589 |

| LogP | 1.36570 |

(Data sourced from Guidechem)

Biocatalytic Synthesis via Enantioconvergent Hydrolysis

The most effective reported method for synthesizing this compound is through the bi-enzymatic enantioconvergent hydrolysis of racemic 3-chlorostyrene oxide (rac-3-CSO). This process utilizes two recombinant Escherichia coli strains, each expressing an epoxide hydrolase (EH) with complementary regioselectivity.[1][2]

The dual-enzyme system consists of:

-

A mutant from Phaseolus vulgaris EH1 (PvEH1Z4X4-59 ), which preferentially hydrolyzes both (R)- and (S)-epoxides to the (R)-diol.

-

A mutant from Rhodotorula paludigena RpEH (RpEHF361V ), which resolves the racemic mixture by hydrolyzing the (R)-epoxide.

By using both enzymes simultaneously, the racemic starting material is almost completely converted into the desired (R)-product, overcoming the 50% theoretical yield limit of traditional kinetic resolutions.[4]

Data Presentation: Optimized Bi-enzymatic Synthesis

| Parameter | Value | Reference |

| Substrate | racemic-p-chlorostyrene oxide (rac-pCSO) | [1][3] |

| Substrate Conc. | 300 mM | [1][3] |

| Product | (R)-p-chlorophenyl-1,2-ethanediol (R-pCPED) | [1][3] |

| Enantiomeric Excess (eep) | 87.8% | [1][3] |

| Yield | 93.4% | [1][3] |

| Space-Time Yield (STY) | 8.63 g/L/h | [1][3] |

| Biocatalyst Ratio | 20:1 (E. coli/pveh1z4x4-59 to E. coli/rpehF361V) | [3] |

| Reaction Time | 5 hours | [1][3] |

| Temperature | 25 °C | [1][3] |

| Reaction System | 100 mL 4% (v/v) Tween-20/phosphate buffer (100 mM, pH 7.0) | [1][3] |

Visualization of the Synthesis Workflow

References

(R)-1-(3-Chlorophenyl)-1,2-ethanediol discovery and history

An In-depth Review of the Synthesis, Properties, and Potential Applications of a Key Chiral Building Block

Abstract

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol that has garnered interest as a versatile building block in asymmetric synthesis. Its stereochemistry and functional groups make it a valuable intermediate in the preparation of more complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological properties of this compound, with a focus on detailed experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The pioneering work on catalytic asymmetric dihydroxylation by K. Barry Sharpless in the 1980s provided a powerful and predictable method for the synthesis of chiral diols from prochiral olefins. This Nobel Prize-winning methodology, known as the Sharpless Asymmetric Dihydroxylation, became a foundational technique for accessing a wide array of enantioenriched vicinal diols, including halogenated phenyl ethanediols. It is highly probable that the initial syntheses of this compound were achieved using this or similar asymmetric oxidation techniques.

More recently, biocatalytic methods, such as the enantioselective hydrolysis of epoxides by epoxide hydrolases, have emerged as green and highly efficient alternatives for the production of chiral diols. These enzymatic approaches offer high enantioselectivity and operate under mild reaction conditions, making them attractive for industrial-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 80051-04-3 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthetic Methodologies

The enantioselective synthesis of this compound can be achieved through several key strategies, primarily involving asymmetric dihydroxylation of the corresponding olefin or enzymatic resolution of a racemic precursor.

Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the synthesis of this compound from 3-chlorostyrene. The choice of the chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome. For the synthesis of the (R)-diol, a dihydroquinidine-based ligand is employed.

Experimental Protocol:

A general procedure for the Sharpless Asymmetric Dihydroxylation is as follows:

-

To a stirred solution of 3-chlorostyrene (1.0 equiv) in a 1:1 mixture of t-butanol and water at room temperature is added the AD-mix-β formulation (containing the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O).

-

The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite.

-

The mixture is stirred for an additional hour, and then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Sharpless Asymmetric Dihydroxylation:

(R)-1-(3-Chlorophenyl)-1,2-ethanediol: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral aromatic chemical compound that has garnered attention in the pharmaceutical and agrochemical research sectors. Its primary significance lies in its role as a versatile chiral building block for the synthesis of more complex molecules with specific biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its established role as a key intermediate in the synthesis of neuroprotective agents and its potential as an antifungal agent. This document will detail its chemical properties, relevant biological pathways, experimental protocols, and quantitative data where available.

Core Research Applications

The research applications of this compound primarily revolve around two key areas:

-

Neuroprotective Agent Synthesis: The para-chloro isomer of this compound, (R)-p-chlorophenyl-1,2-ethanediol, is a well-documented intermediate in the synthesis of (R)-eliprodil, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This positions this compound and its isomers as crucial starting materials for the development of novel therapeutics targeting neurological disorders.

-

Antifungal Research: While direct studies on this compound are limited, related chlorophenyl-containing compounds and derivatives of similar chemical scaffolds have demonstrated notable antifungal properties. This suggests a potential avenue for research into this compound and its derivatives as novel antifungal agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 80051-04-3 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Appearance | White solid |

| Density | 1.328 g/cm³ |

| Boiling Point | 320 °C |

| Flash Point | 147 °C |

Application in Neuroprotective Agent Development

The most significant application of the (R)-1-(chlorophenyl)-1,2-ethanediol scaffold is in the synthesis of NMDA receptor antagonists.

The NMDA Receptor Signaling Pathway

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1][3] However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and ischemic stroke.[3] Antagonists of the NMDA receptor can mitigate this excitotoxicity and offer neuroprotection.

The signaling pathway initiated by NMDA receptor activation is complex. Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing an influx of calcium ions (Ca²⁺).[1][3] This calcium influx triggers a cascade of downstream signaling events.

References

Technical Guide: Safety and Handling of (R)-1-(3-Chlorophenyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-1-(3-Chlorophenyl)-1,2-ethanediol. The content is intended for use by trained professionals in a laboratory or drug development setting. It is crucial to supplement this information with a thorough understanding of your institution's safety protocols and to consult the specific Safety Data Sheet (SDS) provided by your supplier.

Chemical Identification and Physical Properties

This compound is a chiral organic compound. As a white solid, it is primarily utilized in the pharmaceutical industry, notably for its potential antifungal properties.[1]

| Property | Value | Source |

| CAS Number | 80051-04-3 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Boiling Point | 320°C | [1] |

| Flash Point | 147°C | [1] |

| Density | 1.328 g/cm³ | [1] |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements (Examples) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Disclaimer: The GHS classification is extrapolated from data on related compounds and should be treated as a preliminary hazard assessment. Always refer to the supplier-specific SDS for definitive information.

Safety and Handling Precautions

Safe handling of this compound requires adherence to standard laboratory safety protocols for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |

| Skin and Body Protection | Laboratory coat. Closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

-

Handling : Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage : Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[2]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical : Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen chloride gas.

-

Protective Equipment for Firefighters : Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation. Wear appropriate PPE. Avoid dust formation.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up : Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and optimized for specific experimental conditions.

Synthesis via Sharpless Asymmetric Dihydroxylation

This compound can be synthesized from 3-chlorostyrene via Sharpless asymmetric dihydroxylation. The choice of the chiral ligand (in AD-mix-α or AD-mix-β) determines the stereochemistry of the product. To obtain the (R)-enantiomer, AD-mix-β is typically used.[3][4]

Materials:

-

3-Chlorostyrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, for accelerating the reaction)

-

Sodium sulfite (for quenching)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1 v/v).

-

Add AD-mix-β to the solvent mixture and stir until two clear phases are formed.

-

Cool the mixture to 0°C in an ice bath.

-

Add 3-chlorostyrene to the reaction mixture and stir vigorously at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude diol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the synthesized this compound can be determined by chiral HPLC.

Instrumentation and Conditions (Starting Point for Method Development):

-

Column : A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Column Temperature : Ambient or controlled (e.g., 25°C).

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (R)-1-(3-Chlorophenyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and potential applications for the chiral building block, (R)-1-(3-Chlorophenyl)-1,2-ethanediol, in the field of asymmetric synthesis. This document is intended to serve as a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Synthesis of this compound

A reliable method for the preparation of this compound is the Sharpless asymmetric dihydroxylation of 3-chlorostyrene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1]

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

This protocol is based on the well-established Sharpless asymmetric dihydroxylation procedure.[1][2]

Materials:

-

3-Chlorostyrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β) at room temperature.

-

Add methanesulfonamide (1 equivalent based on the alkene) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 3-chlorostyrene (1 equivalent) to the vigorously stirred mixture.

-

Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour.

-

Allow the mixture to warm to room temperature and add ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Expected Results:

| Parameter | Expected Value |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >95% |

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

This compound is a versatile chiral building block. Chiral 1,2-diols are widely used as chiral ligands, auxiliaries, and synthons in various asymmetric transformations.[3][4]

Application Note 1: Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions.[][6][7] this compound can serve as a precursor for the synthesis of novel P-chiral phosphine ligands. The following is a representative protocol for the synthesis of a chiral cyclic phosphite ligand.

Protocol 2: Synthesis of a Chiral Cyclic Phosphite Ligand

This protocol is adapted from general procedures for the synthesis of phosphite ligands from chiral diols.

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of phosphorus trichloride (1.1 equivalents) in anhydrous toluene dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

The formation of triethylamine hydrochloride precipitate will be observed.

-

Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

-

Wash the filter cake with anhydrous diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral cyclic chlorophosphite.

-

This intermediate can be used directly or further reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce desired organic groups on the phosphorus atom.

Quantitative Data for a Representative Chiral Phosphite Synthesis:

| Starting Diol | Reagent | Product | Yield (%) |

| (R)-BINOL | PCl₃ | (R)-BINOL-derived chlorophosphite | 85-90 |

| (R,R)-TADDOL | PCl₃ | (R,R)-TADDOL-derived chlorophosphite | 90-95 |

Note: The yields are representative for analogous well-known chiral diols and may vary for this compound.

Experimental Workflow for Chiral Ligand Synthesis

Caption: General workflow for the synthesis of a chiral phosphite ligand.

Application Note 2: As a Chiral Auxiliary in Asymmetric Reductions

Chiral diols can be used to modify hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), to create chiral reducing environments for the asymmetric reduction of prochiral ketones.

Protocol 3: Asymmetric Reduction of Acetophenone

This is a general protocol illustrating the use of a chiral diol in an asymmetric reduction.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Acetophenone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a 1 M solution of LiAlH₄ in anhydrous THF.

-

In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF.

-

Add the diol solution dropwise to the stirred LiAlH₄ solution (1 equivalent) at 0 °C.

-

Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.

-

Cool the mixture to -78 °C and add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Wash the combined filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the resulting 1-phenylethanol.

Representative Data for Asymmetric Ketone Reduction:

| Chiral Diol | Ketone | Yield (%) | ee (%) |

| (R)-BINOL | Acetophenone | >90 | >95 |

| (R)-1,2-Propanediol | Acetophenone | Variable | Moderate |

Note: The performance of this compound in this application would need to be experimentally determined.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. alfachemic.com [alfachemic.com]

- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-Chlorophenyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-1-(3-Chlorophenyl)-1,2-ethanediol as a chiral resolving agent. While specific literature examples for this exact resolving agent are limited, the principles and protocols outlined here are based on well-established methods for the chiral resolution of racemic compounds, particularly carboxylic acids, through the formation of diastereomeric esters.

Introduction to Chiral Resolution with Diols

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a chiral vicinal diol that can be utilized as a resolving agent. The most common strategy involves the derivatization of a racemic compound, such as a carboxylic acid, with the chiral diol to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques like fractional crystallization or chromatography.[1] Subsequently, the separated diastereomers are converted back to the individual enantiomers and the resolving agent, which can often be recovered and reused.

Principle of Resolution

The primary application of this compound as a resolving agent is for the separation of racemic carboxylic acids. The diol is reacted with a racemic carboxylic acid (rac-R-COOH) to form a mixture of diastereomeric esters. The two resulting diastereomers, (R,R)-ester and (R,S)-ester, are no longer mirror images and thus have different solubilities, allowing for their separation.

Reaction Scheme:

(R)-1-(3-Cl-Ph)-ethanediol + rac-R-COOH → Diastereomeric Esters ((R,R)-ester and (R,S)-ester)

Separation (e.g., by crystallization) → Isolated (R,R)-ester and (R,S)-ester

Hydrolysis of each ester → Enantiomerically pure R-COOH and S-COOH + (R)-1-(3-Cl-Ph)-ethanediol

Experimental Protocols

Protocol 1: Formation and Separation of Diastereomeric Esters via Fractional Crystallization

This protocol describes the resolution of a generic racemic carboxylic acid using this compound.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Suitable solvent for crystallization (e.g., ethanol, ethyl acetate, hexane - to be determined empirically)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

-

-

Fractional Crystallization:

-

Dissolve the crude diastereomeric ester mixture in a minimum amount of a hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals of the less soluble diastereomer by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

The mother liquor contains the more soluble diastereomer. It can be concentrated and subjected to further crystallization or chromatography to isolate the second diastereomer.

-

Recrystallize the obtained crystals to improve diastereomeric purity.

-

-

Hydrolysis of the Separated Esters (Example for one diastereomer):

-

Suspend the purified diastereomeric ester in a mixture of ethanol and 1 M NaOH solution.

-

Heat the mixture to reflux and stir for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with 2 M HCl to precipitate the enantiomerically pure carboxylic acid.

-

Extract the aqueous layer with ethyl acetate.

-

The this compound will remain in the aqueous layer or can be extracted under appropriate pH conditions for recovery.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure carboxylic acid.

-

Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the enantiomeric excess of the resolved carboxylic acid.

Materials and Equipment:

-

Chiral HPLC system with a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).[2]

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

UV detector.

-

The resolved enantiomeric carboxylic acid sample.

-

Racemic standard of the carboxylic acid.

Procedure:

-

Method Development (Initial Screening):

-

Dissolve the racemic standard of the carboxylic acid in the mobile phase.

-

Screen different chiral columns and mobile phase compositions (e.g., various ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.[2]

-

Optimize the flow rate and column temperature to improve resolution and peak shape.

-

-

Sample Analysis:

-

Prepare a dilute solution of the resolved carboxylic acid enantiomer in the optimized mobile phase.

-

Inject the sample onto the equilibrated chiral HPLC system.

-

Record the chromatogram.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Identify and integrate the peaks corresponding to the two enantiomers.

-

Calculate the e.e. using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[2]

-

Data Presentation

The following tables present hypothetical data for a successful chiral resolution of a racemic carboxylic acid using this compound.

Table 1: Fractional Crystallization Results

| Diastereomer | Mass (g) | Melting Point (°C) | Diastereomeric Excess (d.e.) (%) |

| First Crop Crystals | 4.5 | 125-127 | >98 |

| From Mother Liquor | 4.2 | Mixture | 20 |

Table 2: Properties of Resolved Enantiomers

| Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D |

| (+)-Enantiomer | 42 | 99 | +25.4° (c=1, CHCl₃) |

| (-)-Enantiomer | 38 | 95 | -24.8° (c=1, CHCl₃) |

Visualizations

Workflow for Chiral Resolution by Diastereomeric Ester Formation

Caption: Workflow of chiral resolution via diastereomeric ester formation.